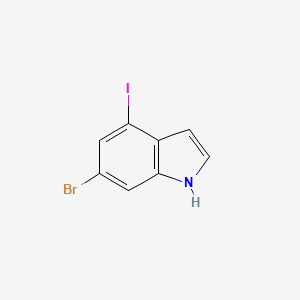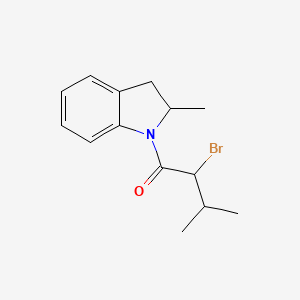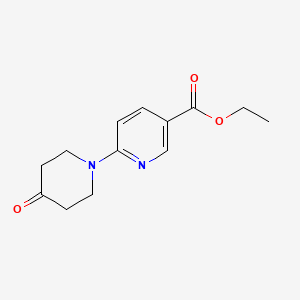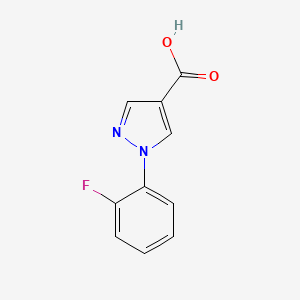
6-Bromo-4-yodo-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 6th and 4th positions of the indole ring, respectively. Indole derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The unique substitution pattern of 6-Bromo-4-iodo-1H-indole makes it a valuable compound for synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-4-iodo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms provide reactive sites for further functionalization.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of 6-Bromo-4-iodo-1H-indole makes it a candidate for exploring new bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Industry: In the industrial sector, 6-Bromo-4-iodo-1H-indole can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it useful in various chemical manufacturing processes.
Mecanismo De Acción
Target of Action
6-Bromo-4-iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a broad range of chemical and biological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the growth of bacteria, viruses, and cancer cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method is the sequential halogenation of indole, where bromination is followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective halogenation.
Industrial Production Methods: Industrial production of 6-Bromo-4-iodo-1H-indole may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Types of Reactions:
Substitution Reactions: 6-Bromo-4-iodo-1H-indole can undergo further substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the indole ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds.
Comparación Con Compuestos Similares
6-Bromo-1H-indole: Lacks the iodine atom, making it less versatile in certain reactions.
4-Iodo-1H-indole: Lacks the bromine atom, which can affect its reactivity and biological properties.
5-Bromo-4-iodo-1H-indole: Different substitution pattern, leading to variations in chemical and biological behavior.
Uniqueness: 6-Bromo-4-iodo-1H-indole’s unique substitution pattern provides distinct reactivity and potential for diverse applications. The presence of both bromine and iodine allows for selective functionalization and exploration of new chemical spaces.
Propiedades
IUPAC Name |
6-bromo-4-iodo-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFVBCXKWVOTHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646173 |
Source


|
| Record name | 6-Bromo-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-17-5 |
Source


|
| Record name | 6-Bromo-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)


![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)





